3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea
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Overview
Description
3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea is a chemical compound that features a thiazole ring substituted with a fluorine atom at the 5-position and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea typically involves the reaction of 5-fluoro-1,3-thiazole-2-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position of the thiazole ring.
Scientific Research Applications
3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and thiazole ring contribute to the compound’s binding affinity and specificity. The phenylurea moiety may interact with hydrophobic pockets in the target protein, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-thiazol-2-yl)methanol: This compound features a chlorine atom instead of a fluorine atom at the 5-position of the thiazole ring.
tert-Butyl (5-fluoro-1,3-thiazol-2-yl)carbamate: This compound has a tert-butyl group instead of a phenylurea moiety.
Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate: Similar to the tert-butyl derivative but with a methyl group.
Uniqueness
3-(5-fluoro-1,3-thiazol-2-yl)-1-phenylurea is unique due to the combination of the fluorine-substituted thiazole ring and the phenylurea moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications.
Properties
CAS No. |
2490432-87-4 |
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Molecular Formula |
C10H8FN3OS |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
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